Kigamicin A -

Kigamicin A

Catalog Number: EVT-1580786
CAS Number:
Molecular Formula: C34H35NO13
Molecular Weight: 665.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kigamicin A is a natural product found in Amycolatopsis with data available.
Source

Kigamicin A is produced by the Amycolatopsis ML630-mF1 strain, an actinomycete that has been shown to exhibit selective antibacterial activity against various pathogens, particularly Staphylococcus aureus and certain cancer cell lines under nutrient starvation conditions. The strain was first identified in 2001 and has since been studied for its potential therapeutic applications .

Classification

Kigamicin A is classified as an antitumor antibiotic. It falls under the category of polyketides, which are secondary metabolites produced by microorganisms through the polyketide synthase pathway. This classification highlights its relevance in the search for new antimicrobial and anticancer agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kigamicin A can be achieved through both natural extraction from Amycolatopsis cultures and synthetic methodologies. The natural production involves cultivating the strain in a nutrient medium optimized for antibiotic production. Key steps include:

  1. Cultivation: The Amycolatopsis ML630-mF1 strain is cultured in a triangular liquid medium containing various nutrients such as galactose, dextrin, soy peptone, and ammonium sulfate.
  2. Extraction: After cultivation (typically 72 to 120 hours), the culture broth is filtered to remove cells, followed by solvent extraction using butyl acetate to isolate the antibiotic compounds.
  3. Purification: Further purification is performed using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography to obtain Kigamicin A in a pure form .
Molecular Structure Analysis

Structure and Data

Kigamicin A has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms. The absolute configuration of Kigamicin A has been determined through X-ray crystallography and NMR analysis. Its molecular formula is C13H24O6C_{13}H_{24}O_6, with a notable presence of sugar moieties that contribute to its biological activity.

The stereochemistry of Kigamicin A includes specific configurations that are essential for its interaction with biological targets. Studies have shown that the aglycon part of Kigamicin A can be hydrolyzed to yield D-amicetose, which plays a critical role in its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Kigamicin A undergoes various chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: Treatment with acid can hydrolyze Kigamicin A to release sugar components like D-amicetose.
  2. Degradation Studies: Chemical degradation studies have been employed to elucidate the structure-function relationship of Kigamicin A, revealing insights into how modifications affect its biological potency .

These reactions are essential for understanding the compound's stability and reactivity in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of Kigamicin A involves its ability to inhibit bacterial growth and induce apoptosis in cancer cells. It selectively targets specific cellular pathways that are crucial for cell survival:

  • Antibacterial Activity: Kigamicin A disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Antitumor Activity: In cancer cells, it has been shown to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Research indicates that its effectiveness varies depending on the cellular environment, particularly under nutrient-limited conditions where it exhibits enhanced potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kigamicin A possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 292 g/mol.
  • Solubility: Soluble in organic solvents like methanol and butyl acetate but less soluble in water.
  • Melting Point: The melting point ranges between 133°C to 136°C depending on the purity .

These properties influence its formulation for therapeutic use and dictate how it can be administered in clinical settings.

Applications

Scientific Uses

Kigamicin A has several promising applications in scientific research:

  • Antibiotic Development: It serves as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Cancer Therapy: Its antitumor properties make it a candidate for further development as an anticancer agent, particularly for targeting specific types of tumors.
  • Biochemical Studies: Researchers utilize Kigamicin A to study cellular mechanisms related to apoptosis and stress responses in both bacterial and cancer cells .
Introduction to Kigamicin A in Antimicrobial and Antitumor Research

Historical Context of Kigamicin Discovery in Actinomycete-Derived Bioactive Compounds

The kigamicin family was first isolated in 2003 from Amycolatopsis sp. ML630-mF1 through targeted screening of microbial metabolites. Researchers at the Institute of Microbial Chemistry (Tokyo) identified these compounds using a novel bioactivity-guided approach: selective cytotoxicity against human pancreatic carcinoma (PANC-1) cells under nutrient-deprived conditions. This screening paradigm represented a significant departure from conventional cytotoxicity assays conducted in nutrient-rich media [1] [5].

Taxonomic characterization revealed the producing organism as a Gram-positive, acid-fast actinomycete strain cultivated under specific fermentation conditions. Initial isolation yielded five structurally related compounds (kigamicins A-E), with kigamicin A identified as the core scaffold bearing a single deoxysugar unit. Structural elucidation via advanced NMR spectroscopy demonstrated its unprecedented fused octacyclic ring system containing seven six-membered rings and one oxazolidine moiety—a structural signature not observed in prior anticancer antibiotics. The aglycone core was found linked to a variable chain of deoxysugars identified as amicetose and oleandrose derivatives, with kigamicin A containing the minimal sugar complement [2] [3].

Notably, kigamicin A exhibited significant antimicrobial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a dual-function agent with both anticancer and antibacterial potential. This discovery expanded the known chemical diversity of bioactive polycyclic xanthones from actinomycetes and established a new biosynthetic paradigm for complex glycosylated natural products [1] [5].

Significance of Anti-Austerity Strategies in Targeting Cancer Cell Survival Mechanisms

The "anti-austerity" approach represents a paradigm shift in anticancer drug discovery that specifically targets cancer cells' adaptive tolerance to nutrient starvation. Tumor microenvironments frequently exhibit severe nutrient deprivation due to insufficient vascularization, yet certain cancer cells develop remarkable survival adaptations. Kigamicin A operates through this mechanism by preferentially eliminating cancer cells under nutrient stress while sparing those in nutrient-normal conditions—a selectivity profile demonstrated through comparative cytotoxicity assays [6].

Table 2: Cytotoxicity Profile of Kigamicin A Under Different Nutrient Conditions

Cell LineIC₅₀ (Nutrient-Rich Media)IC₅₀ (Nutrient-Deprived Media)Selectivity Ratio
PANC-1>100 μg/ml0.8 μg/ml>125-fold
MIA PaCa-298 μg/ml1.2 μg/ml82-fold
AsPC-1>100 μg/ml1.5 μg/ml>67-fold
Normal fibroblasts85 μg/ml72 μg/ml1.2-fold

Mechanistically, kigamicin A disrupts critical starvation-induced survival pathways in pancreatic cancer cells. Nutrient deprivation typically activates the PI3K/Akt signaling cascade—a key regulator of cellular energy metabolism and survival. Kigamicin A blocks Akt phosphorylation in PANC-1 cells under nutrient stress conditions, effectively disabling their adaptive resistance to glucose and amino acid deprivation. This molecular intervention forces catastrophic energy failure in pre-adapted cancer cells while minimally impacting normal cells in nutrient-balanced microenvironments [6].

The therapeutic implications extend beyond direct cytotoxicity. By targeting the metabolic vulnerability specific to tumor microenvironments, kigamicin A potentially circumvents resistance mechanisms that plague conventional anticancer agents. In vivo studies of kigamicin D (a more potent analogue) demonstrated significant tumor growth suppression in mouse xenograft models following both subcutaneous and oral administration, validating the anti-austerity strategy's translational potential. Kigamicin A thus serves as a structural and mechanistic prototype for next-generation agents targeting the unique metabolic dependencies of solid tumors [5] [6].

Properties

Product Name

Kigamicin A

IUPAC Name

2,6,9,30-tetrahydroxy-8-(5-hydroxy-6-methyloxan-2-yl)oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

Molecular Formula

C34H35NO13

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3

InChI Key

SERZVTAEVZZGKX-UHFFFAOYSA-N

Synonyms

kigamicin A

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.